molecular formula C16H15Cl2N3O B11560339 2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

Cat. No.: B11560339
M. Wt: 336.2 g/mol
InChI Key: XVKQRMZWKFHXFP-VXLYETTFSA-N
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Description

2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound with a complex structure It is characterized by the presence of dichloro groups, a dimethylamino group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzohydrazide derivatives .

Scientific Research Applications

2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to the presence of dichloro groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the dimethylamino and benzohydrazide moieties provides a distinct chemical profile that sets it apart from similar compounds .

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H15Cl2N3O/c1-21(2)13-6-3-11(4-7-13)10-19-20-16(22)14-8-5-12(17)9-15(14)18/h3-10H,1-2H3,(H,20,22)/b19-10+

InChI Key

XVKQRMZWKFHXFP-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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